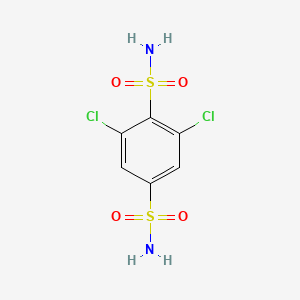

2,6-Dichlorobenzene-1,4-disulfonamide

Descripción

2,6-Dichlorobenzene-1,4-diamine is a chlorinated aromatic diamine used in textile manufacturing. It has recently been identified as a prehapten or prohapten, requiring oxidation or metabolic activation to form protein-reactive electrophiles (e.g., quinone imines) that trigger skin sensitization . Key findings include:

- Reactivity: Oxidizes in air to a quinone imine intermediate, which reacts with cysteine residues in peptides, mimicking the behavior of p-phenylenediamine .

- Migration and Exposure: Demonstrates higher migration rates from synthetic garments than previously assumed for similar compounds, raising concerns about dermal absorption .

Propiedades

Fórmula molecular |

C6H6Cl2N2O4S2 |

|---|---|

Peso molecular |

305.2 g/mol |

Nombre IUPAC |

2,6-dichlorobenzene-1,4-disulfonamide |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(8)6(4)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) |

Clave InChI |

HFMNQGAPVVOTMR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)S(=O)(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzene-1,4-disulfonamide typically involves the chlorination of benzene followed by sulfonation. The process can be summarized as follows:

Chlorination: Benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfuric acid or oleum to introduce sulfonamide groups at the 1 and 4 positions.

Industrial Production Methods

In industrial settings, the production of 2,6-Dichlorobenzene-1,4-disulfonamide is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:

Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady-state operation.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for maximizing the efficiency of the chlorination and sulfonation reactions.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichlorobenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2,6-Dichlorobenzene-1,4-disulfonamide, which can have different functional groups replacing the chlorine atoms or modifying the sulfonamide groups.

Aplicaciones Científicas De Investigación

2,6-Dichlorobenzene-1,4-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-Dichlorobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways:

Carbonic Anhydrase Inhibition: The compound acts as a carbonic anhydrase inhibitor, reducing the production of aqueous humor in the eye and lowering intraocular pressure.

Enzyme Inhibition: It inhibits various enzymes involved in metabolic pathways, leading to its potential therapeutic effects in conditions like epilepsy.

Comparación Con Compuestos Similares

Structural and Functional Overview

The table below compares 2,6-dichlorobenzene-1,4-diamine with three related compounds:

Mechanistic and Toxicological Differences

- Oxidation Requirements: 2,6-Dichlorobenzene-1,4-diamine and p-phenylenediamine require oxidation to form reactive intermediates (quinone imines), whereas 2,5-dinitrochlorobenzene acts directly as an electrophile . 2,6-Dichloro-4-nitroaniline is metabolized via enzymatic reduction to yield the diamine, highlighting its role as a prohapten .

In Vitro Test Results :

- DPRA (Direct Peptide Reactivity Assay) :

- Positive for 2,6-dichlorobenzene-1,4-diamine and 2,5-dinitrochlorobenzene .

- Negative for 2,6-dichloro-4-nitroaniline .

- h-CLAT (Human Cell Line Activation Test) :

All compounds except 2,6-dichloro-4-nitroaniline tested positive, indicating dendritic cell activation .

- Risk Assessment: Dermal exposure to 2,6-dichlorobenzene-1,4-diamine in textiles poses low non-carcinogenic risk for the general population. However, sensitized individuals may experience contact dermatitis at lower thresholds .

Key Research Findings and Implications

- Migration Rates : Experimental data show that 2,6-dichlorobenzene-1,4-diamine migrates from textiles more readily than structurally similar compounds, emphasizing the need for in vitro testing over theoretical models .

- Metabolic Activation : The prohapten nature of 2,6-dichloro-4-nitroaniline underscores the importance of considering metabolic pathways in risk assessments .

- Regulatory Status : Both 2,6-dichlorobenzene-1,4-diamine and 2,5-dinitrochlorobenzene were classified as textile skin sensitizers under OECD guidelines, marking the first such designation for these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.